molecular formula C9H8N4O B11707249 N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 13213-82-6

N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11707249
CAS No.: 13213-82-6
M. Wt: 188.19 g/mol
InChI Key: QLANQXWHADSQNX-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the development of corrosion inhibitors, agrochemicals, and polymer additives.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.

    Pathways Involved: By inhibiting specific enzymes, the compound can disrupt metabolic pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of the triazole ring and benzamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound is notable for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The 1,2,4-triazole ring structure is known for its ability to interact with various biological targets, making it an important scaffold in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties against a range of bacterial strains. For instance:

  • In vitro Studies : Newly synthesized triazole compounds were tested against standard Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments. Some derivatives showed remarkable activity against resistant strains like MRSA and VRE .
  • Case Study : A study highlighted that certain 1,2,4-triazole derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone. For example, a compound with a 4-trichloromethyl group showed an MIC of 5 µg/mL against E. coli and B. subtilis, indicating potent antibacterial efficacy .

Antifungal Activity

This compound has also been explored for its antifungal properties:

  • Research Findings : Studies indicate that triazole derivatives can inhibit fungal growth effectively. The compound's structure allows it to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been examined through various assays:

  • Cytokine Release Inhibition : In vitro tests on peripheral blood mononuclear cells (PBMC) showed that certain triazole derivatives could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from this scaffold demonstrated low toxicity while effectively modulating inflammatory responses .

Anticancer Activity

The anticancer effects of triazole derivatives have garnered attention in recent research:

  • Mechanism of Action : Triazoles have been shown to induce apoptosis in cancer cells through various pathways. For instance, studies have indicated that certain this compound derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .

Summary of Biological Activities

Activity TypeKey Findings
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria; MIC values comparable to ceftriaxone .
AntifungalEffective inhibition of fungal growth; interferes with cell membrane synthesis .
Anti-inflammatoryReduces cytokine release with low toxicity in PBMC assays .
AnticancerInduces apoptosis; inhibits tumor cell proliferation via specific pathways .

Properties

CAS No.

13213-82-6

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)12-13-6-10-11-7-13/h1-7H,(H,12,14)

InChI Key

QLANQXWHADSQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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